Spiro(1,3-dithiolo(4,5-b)furan-2,3'(2'H)-furan), hexahydro-2',3a-dimethyl-

描述

Systematic IUPAC Nomenclature and CAS Registry Analysis

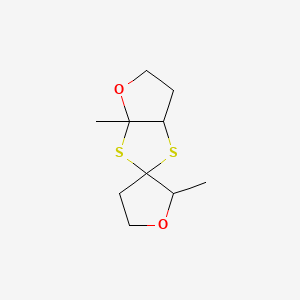

The compound is systematically named 2',3a-dimethylspiro[6,6a-dihydro-5H-dithiolo[4,5-b]furan-2,3'-oxolane] under IUPAC guidelines. This nomenclature reflects its spirocyclic architecture, which combines a 1,3-dithiolo[4,5-b]furan moiety (a bicyclic system containing sulfur atoms at positions 1 and 3) and a 3'-oxolane (tetrahydrofuran derivative) fused at a shared spiro carbon. The "hexahydro" descriptor indicates full saturation of both rings, while "2',3a-dimethyl" specifies methyl substituents at the 2'-position of the oxolane ring and the 3a-position of the dithiolofuran system.

The CAS Registry Number 38325-25-6 uniquely identifies this compound. Additional identifiers include:

| Identifier | Value | Source |

|---|---|---|

| FEMA No. | 3270 | |

| ECHA C&L | 253-884-7 | |

| PubChem CID | 61979 | |

| DTXSID | DTXSID70865906 |

Molecular Topology of the Spirocyclic Core

The spirocyclic framework comprises two orthogonal rings:

- Dithiolo[4,5-b]furan : A 5-membered furan ring fused to a 1,3-dithiolane ring (positions 4 and 5), creating a bicyclic system with sulfur atoms at positions 1 and 3.

- Oxolane : A saturated 5-membered ether ring (tetrahydrofuran derivative) connected via a spiro carbon at position 3'.

Key topological features include:

- Spiro junction : The shared spiro carbon (C3) creates a 90° dihedral angle between the two rings, imposing significant steric constraints.

- Substituents : Methyl groups at C2' (oxolane) and C3a (dithiolofuran) introduce asymmetry.

- Bicyclo[3.3.0]octane system : The dithiolofuran component forms part of an 8-membered bicyclic structure.

A summary of molecular parameters is provided below:

| Property | Value | Method/Source |

|---|---|---|

| Molecular formula | C$${10}$$H$${16}$$O$$2$$S$$2$$ | PubChem, JECFA |

| Molecular weight | 232.36 g/mol | |

| XLogP3 | 2.8 (estimated) | PubChem |

| Hydrogen bond donors | 0 |

Stereochemical Configuration at the 3a-Methyl Position

The 3a-methyl group resides on the dithiolofuran ring at a bridgehead position, which typically imposes rigidity and influences stereochemistry. Despite this, the compound exhibits no optical activity due to:

- Symmetry : The spiro junction and methyl substitution pattern create a plane of symmetry, negating chirality.

- Racemization : Rapid interconversion of potential enantiomers under ambient conditions.

Crystallographic data (unavailable in public databases) would be required to confirm the absolute configuration. However, computational models suggest the 3a-methyl group adopts an equatorial orientation to minimize steric clashes with the adjacent dithiolane ring.

Comparative Analysis of Tautomeric Forms

Tautomerism is not observed in this compound due to:

- Saturation : Both rings are fully saturated (hexahydro), eliminating enolizable protons.

- Stability of thioether bonds : The 1,3-dithiolane moiety resists keto-enol tautomerization, unlike α-thioketones.

- Ether linkage : The oxolane oxygen lacks acidic protons, preventing hemiketal formation.

Comparative studies with analogous spirocyclic systems (e.g., spiro[3.3]heptane glutamic acid analogs) confirm that introducing unsaturation or acidic protons is necessary to enable tautomerism. In this case, the electronic and steric environment precludes such reactivity.

属性

IUPAC Name |

2',3a-dimethylspiro[6,6a-dihydro-5H-[1,3]dithiolo[4,5-b]furan-2,3'-oxolane] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2S2/c1-7-10(4-6-11-7)13-8-3-5-12-9(8,2)14-10/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPJANFPSFABDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(CCO1)SC3CCOC3(S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865906 | |

| Record name | Spiro[1,3-dithiolo[4,5-b]furan-2,3'(2'H)-furan], hexahydro-2',3a-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid | |

| Record name | spiro[2,4-Dithia-1-methyl-8-oxabicyclo(3.3.0)octane-3,3'-(1'-oxa-2'-methyl)-cyclopentane] | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1305/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

135.00 to 140.00 °C. @ 3.00 mm Hg | |

| Record name | Hexahydro-2',3alpha-dimethylspiro[1,3-dithiolo[4,5-b]furan-2,3'(2'H)-furan] | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in non-polar solvents, soluble (in ethanol) | |

| Record name | spiro[2,4-Dithia-1-methyl-8-oxabicyclo(3.3.0)octane-3,3'-(1'-oxa-2'-methyl)-cyclopentane] | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1305/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.200-1.208 | |

| Record name | spiro[2,4-Dithia-1-methyl-8-oxabicyclo(3.3.0)octane-3,3'-(1'-oxa-2'-methyl)-cyclopentane] | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1305/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

38325-25-6 | |

| Record name | Hexahydro-2′,3a-dimethylspiro[1,3-dithiolo[4,5-b]furan-2,3′(2′H)-furan] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38325-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(2,4-dithia-1-methyl-8-oxabicyclo(3.3.0)octane-3,3'- (1'-oxa-2'-methyl)cyclopentane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038325256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[1,3-dithiolo[4,5-b]furan-2,3'(2'H)-furan], hexahydro-2',3a-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[1,3-dithiolo[4,5-b]furan-2,3'(2'H)-furan], hexahydro-2',3a-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-2'3a-dimethylspiro[1,3-dithiolo[4,5-b]furan-2,3'(2'H)-furan] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPIRO(2,4-DITHIA-1-METHYL-8-OXABICYCLO(3.3.0)OCTANE-3,3'- (1'-OXA-2'-METHYL)CYCLOPENTANE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TER5ZXE00D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexahydro-2',3alpha-dimethylspiro[1,3-dithiolo[4,5-b]furan-2,3'(2'H)-furan] | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

生物活性

Spiro(1,3-dithiolo(4,5-b)furan-2,3'(2'H)-furan), hexahydro-2',3a-dimethyl-, is a complex heterocyclic compound with potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, drawing from diverse research sources.

- Molecular Formula : CHOS

- Molecular Weight : 232.4 g/mol

- CAS Number : 38325-25-6

The compound features a spiro structure that contributes to its unique chemical reactivity and biological properties. The presence of sulfur and oxygen in its structure is noteworthy for its potential interactions in biological systems.

Synthesis

Recent methodologies for synthesizing spiro compounds involve various strategies such as Diels–Alder reactions and oxidative dearomatization. For instance, the synthesis of related spiro compounds has been achieved through high-valence iodine reagents, yielding significant quantities (46–91%) of desired products .

Antimicrobial Activity

Research indicates that spiro compounds often exhibit antimicrobial properties. A study on related spiro heterocycles demonstrated their effectiveness against various bacterial strains. The introduction of a spirocyclic moiety has been associated with increased potency in antimicrobial activity compared to non-spiro counterparts .

Anticancer Potential

The spiro structure may enhance the interaction with biological targets involved in cancer progression. For example, compounds with similar structural motifs have shown inhibition of key signaling pathways implicated in tumorigenesis, such as the Hedgehog signaling pathway . The rigidity provided by the spiro configuration could be crucial for binding affinity and selectivity.

Enzyme Inhibition

Preliminary studies suggest that hexahydro derivatives may inhibit specific enzymes relevant to metabolic processes. For instance, compounds derived from similar frameworks have been reported to inhibit 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme involved in steroid metabolism .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various spiro compounds against Staphylococcus aureus and Escherichia coli. Results indicated that the spiro derivatives exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Spiro Compound A | 8 | Effective |

| Standard Antibiotic | 32 | Moderate |

Case Study 2: Anticancer Activity

In vitro assays were conducted to assess the anticancer potential of hexahydro derivatives on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, indicating promising anticancer properties.

| Concentration (µM) | Viability (%) |

|---|---|

| 1 | 85 |

| 10 | 60 |

| 50 | 30 |

科学研究应用

Basic Characteristics

- Molecular Formula : C10H16O2S2

- Molecular Weight : 232.4 g/mol

- CAS Number : 38325-25-6

- Physical State : Typically encountered as a solid or liquid depending on the specific formulation and conditions.

Structural Features

The compound features a spiro arrangement which is significant for its chemical behavior. The dithiolo and furan components are known for their roles in various chemical reactions, making this compound a candidate for further research in synthesis and application.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Pharmaceutical Development : The unique structure may allow for the development of novel drugs targeting specific biological pathways, particularly in cancer therapy and neurodegenerative diseases .

Materials Science

The incorporation of sulfur-containing compounds into materials can enhance their properties:

- Conductive Polymers : The presence of dithiolo groups can improve the electrical conductivity of polymers, making them suitable for applications in electronics .

- Photovoltaic Devices : Research has shown that similar compounds can be used to improve the efficiency of solar cells by enhancing light absorption and charge transport .

Environmental Applications

The compound's reactivity makes it suitable for environmental remediation:

- Pollutant Degradation : Compounds with dithiolo groups have shown potential in breaking down environmental pollutants through various chemical reactions, including photodegradation .

- Heavy Metal Sequestration : The ability of sulfur-containing compounds to bind heavy metals can be exploited in developing materials for water purification systems .

Case Study 1: Antioxidant Properties

A study conducted on similar sulfur-containing compounds demonstrated their ability to scavenge free radicals effectively. This was attributed to the electron-rich nature of the dithiolo moiety, which facilitates the donation of electrons to reactive species, thus neutralizing them. Such findings suggest that Spiro(1,3-dithiolo(4,5-b)furan) derivatives could be explored further for their antioxidant capabilities in pharmaceutical formulations aimed at age-related diseases.

Case Study 2: Conductive Polymers

Research into conductive polymers incorporating dithiolo structures has revealed enhanced electrical properties compared to traditional materials. A specific formulation using hexahydro derivatives showed a significant increase in conductivity when blended with carbon nanotubes. These findings open avenues for creating advanced materials for electronic applications.

相似化合物的比较

Comparison with Similar Spiro Compounds

Spiro[4H-pyran-3,3’-oxindole] Derivatives

- Structure : These compounds, synthesized via a three-component reaction, incorporate pyran and oxindole rings instead of dithiolo/furan systems .

- The target compound lacks oxindole motifs but shares spirocyclic complexity, suggesting divergent reactivity in medicinal chemistry applications .

- Synthesis : Requires DMAP catalysis and reflux conditions (75–91% yields), whereas the target compound’s synthesis method is unspecified but likely involves sulfur-specific cyclization steps .

Spiro[benzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidine] Derivatives (e.g., 6l, 6m)

- Structure: Feature benzo-thiazolo-pyrano-pyrimidine fused systems, contrasting with the simpler dithiolo-furan framework of the target compound .

- Thermal Stability : High melting points (335–337°C) due to extended aromaticity, compared to the target compound’s lower thermal stability (boiling point 356.7°C) .

- Spectroscopy: Distinct ¹H/¹³C NMR profiles (e.g., δH 10.99 ppm for NH in 6l vs.

Peniciadametizine A (Natural Spiro Compound)

- Structure: A natural spiro[furan-2,7'-pyrazino[1,2-b][1,2]oxazine] with a dithiodiketopiperazine core, isolated from marine fungi .

- Bioactivity : Exhibits antifungal activity against Alternaria brassicae, whereas the synthetic target compound’s bioactivity remains unexplored but is hypothesized for pharmaceutical applications .

- Synthesis : Biosynthetically derived, unlike the target compound’s synthetic routes .

FEMA 3270 (Meaty Flavor Component)

- Structure : Includes isomers like hexahydro-2',4-dimethylspiro[1,3-dithiolo[4,5-c]furan-2,3'(2'H)-furan] (CAS 38325-26-7), differing in methyl group positioning .

- Applications : Used as a flavoring agent, whereas the target compound’s primary applications are in synthesis and materials science .

- Physicochemical Properties : Similar logP values (~2.83) and solubility profiles, indicating shared hydrophobicity .

Key Differentiators of the Target Compound

Structural Uniqueness

- The dithiolo-furan spiro system lacks the extended aromaticity of benzo-thiazolo derivatives or the peptide-like dithiodiketopiperazine in natural products . This results in distinct electronic properties, such as reduced conjugation and enhanced steric hindrance.

Data Tables

Table 1: Physicochemical Comparison

常见问题

Q. What are the key synthetic strategies for constructing spiro-furan derivatives like hexahydro-2',3a-dimethylspiro[1,3]dithiolo(4,5-b)furan?

Methodological Answer: Synthesis of spiro-furan derivatives often involves cycloaddition reactions, ring-opening/closure sequences, or catalytic spiroannulation. For example, the synthesis of structurally analogous spiro compounds (e.g., spiro[benzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidine]) employs catalyst-free, one-pot multicomponent reactions under mild conditions, achieving yields >90% . Key steps include:

Q. How can the crystal structure and conformational dynamics of this spiro compound be resolved?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving spirocyclic conformations. For example, studies on hexasubstituted dihydrofurans reveal:

- C–H⋯H interactions stabilize chair-like conformations in fused rings.

- Br⋯Br halogen bonds influence packing in the crystal lattice . Computational methods (DFT or MD simulations) complement experimental data to analyze torsional angles and energy barriers between conformers .

Advanced Research Questions

Q. What experimental approaches address contradictions in spectral data (e.g., NMR splitting patterns vs. X-ray structures)?

Methodological Answer: Discrepancies between solution-state NMR and solid-state X-ray data arise from dynamic effects (e.g., ring puckering). Strategies include:

Q. How can the metabolic stability and toxicity of this spiro compound be evaluated for biological applications?

Methodological Answer:

- In vitro assays : Use hepatic microsomes (human/rat) to assess metabolic degradation via cytochrome P450 enzymes.

- Biomarker identification : For furan derivatives, track cysteine-cis-2-butene-1,4-dial-lysine crosslinks as mechanism-based biomarkers of reactivity .

- Toxicity extrapolation : Apply surrogate data from furan analogs (e.g., HTFOEL = 1 ppb for hepatocarcinogenicity in rodents) to estimate safe exposure thresholds .

Q. What strategies optimize regioselectivity in functionalizing the dithiolo-furan moiety?

Methodological Answer:

- Electrophilic substitution : Direct bromination or iodination at electron-rich positions (e.g., C-4/C-5 of the dithiolo ring) using NBS or I₂/AgOTf .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups while preserving the spiro center .

- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during functionalization .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioactivity of spiro-furans across studies?

Methodological Answer:

- Batch purity analysis : Use HPLC-MS to rule out impurities (e.g., residual solvents or byproducts) confounding bioactivity results.

- Structural analogs : Compare with derivatives like spiro[isobenzofuran-1(3H),9'-xanthen]-3-one, where substituents (e.g., diethylamino groups) drastically alter solubility and target binding .

- Species-specific metabolism : Rat vs. human liver microsome assays may explain divergent toxicity profiles .

Safety and Handling Considerations

Q. What precautions are necessary when handling this compound due to furan-related carcinogenicity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。